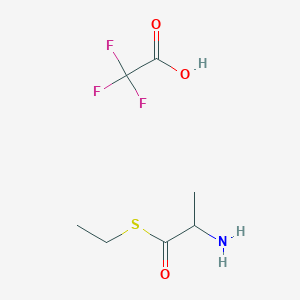
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is an organic compound that features both amino and hydroxy functional groups attached to a phenyl ring, with an ethoxy substituent at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid typically involves multi-step organic reactions. One common method includes the ethylation of 4-hydroxyphenylacetic acid followed by nitration, reduction, and subsequent amino group introduction. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization, distillation, and chromatography techniques.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Quinone derivatives from oxidation.
- Amino derivatives from reduction.
- Substituted phenylacetic acids from nucleophilic substitution.
Applications De Recherche Scientifique
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
The mechanism by which Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and interact with active sites, while the ethoxy group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Hydroxyphenylacetic acid: Lacks the ethoxy substituent.
3-Ethoxy-4-hydroxybenzoic acid: Similar functional groups but different core structure.
Uniqueness: Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is unique due to the combination of its functional groups and the ethoxy substituent, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
54172-60-0 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14) |
Clé InChI |
NIIHAAOVHBSZJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


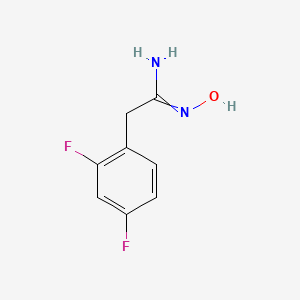
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)
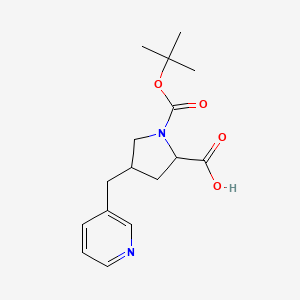

![3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
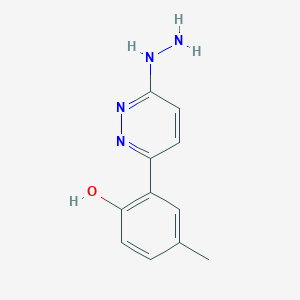

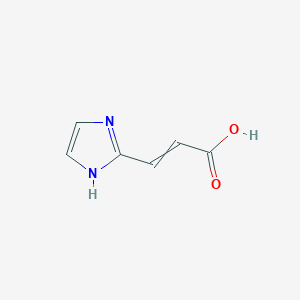
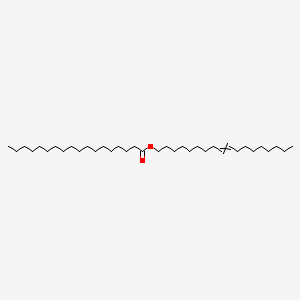
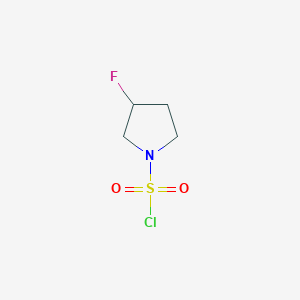
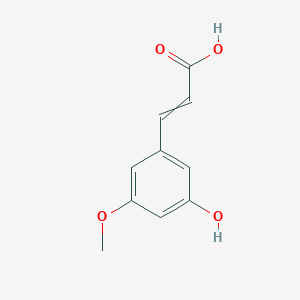
![4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440792.png)
